3-fluoronaphthalen-2-ol
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Overview
Description
3-Fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H7FO It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxyl group at the second position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as schiff bases, are known for their diverse applications due to their interesting chemical properties, including their potential in nonlinear optics (nlo) .
Mode of Action
It’s known that the nlo properties of schiff base compounds are influenced by their molecular structure, symmetry, and conjugation within the molecule . Factors such as the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule play crucial roles in determining their NLO behavior .
Biochemical Pathways
It’s known that flavan-3-ols, a class of compounds with similar structures, are metabolized through various pathways involving both microbiota-mediated steps and mammalian enzyme-mediated conversions .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is possible that the compound could have threshold effects or toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoronaphthalen-2-ol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process avoids the use of hazardous materials like diazoimido compounds and employs safer reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 3-fluoronaphthalen-2-amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong nucleophiles such as sodium amide (NaNH2) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoronaphthalen-2-one.
Reduction: Formation of 3-fluoronaphthalen-2-amine.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
3-Fluoronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
- 7-Fluoronaphthalen-2-ol
- 2-Fluoronaphthalen-1-ol
- 6-Bromo-8-fluoronaphthalen-2-ol
Comparison: 3-Fluoronaphthalen-2-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
3-fluoronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUKPFAAKFUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324-40-3 |
Source
|
Record name | 3-fluoronaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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